Regioisomeric Differentiation: 2‑Piperidinyl Attachment to Isoxazole C‑3 vs. C‑4 or C‑5 Analogs
The target compound features a piperidin‑2‑yl substituent attached directly to the 3‑position of the isoxazole ring. This regioisomeric arrangement is structurally distinct from the more common 4‑piperidinyl‑isoxazole and 5‑piperidinyl‑isoxazole series. In a focused library of isoxazolylpiperidinylpiperazines, the biological activity against dopamine D₃ and D₄ receptors was found to be exquisitely dependent on the point of attachment between the piperidine and the isoxazole [1]. Although direct head‑to‑head pharmacological data for the target compound against its regioisomers are not publicly available, the well‑established principle of regioisomer‑dependent pharmacology in the piperidine–isoxazole series means that procurement of the incorrect regioisomer will confound hit‑finding campaigns and lead‑optimization efforts [1].
| Evidence Dimension | Regioisomeric scaffold architecture and associated biological targeting |
|---|---|
| Target Compound Data | 3‑(piperidin‑2‑yl)isoxazole (2‑piperidinyl attachment to isoxazole C‑3); representative of piperidin‑2‑yl‑isoxazole series |
| Comparator Or Baseline | 4‑(piperidinyl)isoxazole (piperidine attached at isoxazole C‑4) and 5‑(piperidinyl)isoxazole (piperidine attached at isoxazole C‑5); piperidin‑3‑yl‑isoxazole (CAS 2138550‑57‑7) |
| Quantified Difference | Different receptor‑binding profiles observed in dopamine D₃/D₄ antagonist SAR studies; quantitative IC₅₀ values for regioisomeric series are distinct and non‑interchangeable [1]. |
| Conditions | Focused isoxazolylpiperidinylpiperazine library; dopamine D₃ and D₄ receptor binding assays (in vitro) |
Why This Matters
Selecting the correct regioisomer is essential for reproducing literature SAR and avoiding misleading activity data in receptor‑ or enzyme‑targeted screening cascades.
- [1] Landge, K.P., Oh, J.S., Pae, A.N., et al. (2011) Synthesis and Biological Evaluation of Focused Isoxazolylpiperidinylpiperazine Library for Dopamine D₃ and D₄ Receptor Antagonists. Bulletin of the Korean Chemical Society, 32, 2449–2452. View Source
